molecular formula C8H6O4 B3326895 3,4-Dihydroxyphenylglyoxal CAS No. 29477-55-2

3,4-Dihydroxyphenylglyoxal

Cat. No.: B3326895
CAS No.: 29477-55-2
M. Wt: 166.13 g/mol
InChI Key: KAHDPCMFBOFNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxyphenylglyoxal is a chemical compound with the molecular formula C8H6O4 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a glyoxal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxyphenylglyoxal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the glyoxal moiety.

Another method involves the condensation of glyoxylic acid with 3,4-dihydroxybenzene under acidic conditions. This reaction requires careful control of temperature and pH to prevent side reactions and achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyphenylglyoxal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxal moiety to corresponding alcohols or aldehydes.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of this compound.

    Substitution Reagents: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted phenylglyoxal derivatives.

Scientific Research Applications

3,4-Dihydroxyphenylglyoxal has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme activity and metabolic pathways involving phenolic compounds.

    Medicine: Research on this compound includes its potential role in drug development and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydroxyphenylglyoxal involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the specific biological context. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzaldehyde: Similar in structure but lacks the glyoxal moiety.

    3,4-Dihydroxyphenylacetic acid: Contains a carboxylic acid group instead of the glyoxal moiety.

    3,4-Dihydroxyphenylethanol: Contains an ethanol group instead of the glyoxal moiety.

Uniqueness

3,4-Dihydroxyphenylglyoxal is unique due to the presence of both hydroxyl groups and a glyoxal moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-oxoacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHDPCMFBOFNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydroxyphenylglyoxal
Reactant of Route 2
3,4-Dihydroxyphenylglyoxal
Reactant of Route 3
3,4-Dihydroxyphenylglyoxal
Reactant of Route 4
3,4-Dihydroxyphenylglyoxal
Reactant of Route 5
3,4-Dihydroxyphenylglyoxal
Reactant of Route 6
3,4-Dihydroxyphenylglyoxal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.